molecular formula C10H12O3 B3056185 2,2-Dimethoxy-1-phenylethanone CAS No. 6956-56-5

2,2-Dimethoxy-1-phenylethanone

Cat. No. B3056185
CAS RN: 6956-56-5
M. Wt: 180.2 g/mol
InChI Key: LNBMZFHIYRDKNS-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-phenylethanone , also known as 2,2-dimethoxy-1,2-diphenylethanone , is an organic compound with the chemical formula C₁₆H₁₆O₃ . It falls under the class of aromatic ketones . The compound consists of a phenyl ring attached to a ketone functional group, with two methoxy (CH₃O-) groups at the para position on the phenyl ring .


Synthesis Analysis

The synthesis of this compound involves various methods, including Friedel-Crafts acylation . In this reaction, benzene reacts with 2,2-dimethoxypropanoyl chloride (or its equivalent) in the presence of a Lewis acid catalyst (such as aluminum chloride). The acylation of benzene leads to the formation of the desired product .


Molecular Structure Analysis

  • Two methoxy groups (CH₃O-) positioned at the para positions on the phenyl ring .

Chemical Reactions Analysis

  • Acylation : The compound can undergo further acylation reactions to form more complex ketones .

Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Scientific Research Applications

Interaction with Water Molecules

2,2-Dimethoxy-1-phenylethanone, along with similar molecules like 2-phenyl-2-propanol, has been studied for its interactions with water molecules. These interactions are important in understanding the electrical insulating ability of cross-linked polyethylene. Quantum chemical calculations and molecular dynamics simulations have shown that this compound interacts strongly with water molecules, which can impact the formation of water clusters inside insulating materials, leading to insulation degradation (Iwata, 2017).

Photopolymerization in Dental Applications

This compound is used as a photoinitiator in photopolymerizations to create polymer networks for dental applications. Its efficiency in initiating the polymerization of various acrylates and methacrylates has been investigated, with the focus on understanding the effects of monomer structure on volume shrinkage during polymerization. This research is significant in developing dental materials with optimized properties (Bland & Peppas, 1996).

Photophysics in Copolymer Derivatives

The photophysical properties of this compound have been examined in segmented block copolymer derivatives. These studies are crucial for understanding the fluorescence properties and exciton confinement in chromophore moieties of these copolymers, which have implications in materials science and optoelectronics (Kyllo et al., 2001).

Polymer Synthesis for Information Storage

In the field of information storage systems, this compound has been used as a photoinitiator in the polymerization of multiethylene glycol dimethacrylates. The resulting highly crosslinked polydimethacrylates were analyzed for their thermo-mechanical properties and swelling behavior, providing insights into the kinetics of the polymerization reactions (Bowman et al., 1988).

Use in Photoinitiating Acrylate and Polyester Resins

This compound has been compared with other photoinitiators like acylphosphine oxides for its efficiency in initiating the polymerization of acrylate and unsaturated polyester resins. This research helps in determining the most effective photoinitiators for specific polymerization processes in the industry (Baxter et al., 1988).

Safety and Hazards

  • Environmental Impact : Dispose of properly according to local regulations .

properties

IUPAC Name

2,2-dimethoxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBMZFHIYRDKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289873
Record name 2,2-dimethoxy-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6956-56-5
Record name NSC65053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethoxy-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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